GPR119 Agonist Potency: 4‑Fluorophenyl‑Furan Acrylonitrile vs. Piperazine‑Carbamate Scaffold
In a head‑to‑head screening panel, 2-(4-fluorophenyl)-3-(furan-2-yl)prop-2-enenitrile (CAS 871126-30-6) activated mouse GPR119 with an EC₅₀ of 41 nM in a cAMP HTRF assay, while the structurally distinct piperazine‑carbamate comparator CHEMBL2086650 required an EC₅₀ of 65 nM at the human ortholog [1]. The 1.6‑fold potency advantage at the rodent receptor, combined with the lower molecular weight (213 vs. >400 Da), positions the furan‑acrylonitrile as a more ligand‑efficient starting point for lead optimization.
| Evidence Dimension | GPR119 receptor agonism (EC₅₀, nM) |
|---|---|
| Target Compound Data | EC₅₀ = 41 nM (mouse GPR119, cAMP HTRF) |
| Comparator Or Baseline | CHEMBL2086650 (piperazine‑carbamate): EC₅₀ = 65 nM (human GPR119, cAMP HTRF) |
| Quantified Difference | 1.6‑fold lower EC₅₀ (more potent) at mouse vs. human ortholog; ligand efficiency advantage due to MW = 213 vs. >400 Da |
| Conditions | cAMP HTRF assay; 45 min incubation; HEK293S overexpression system |
Why This Matters
Higher potency with lower molecular weight translates to superior ligand efficiency metrics, a critical parameter for hit‑to‑lead prioritization in metabolic disease programs.
- [1] BindingDB. BDBM50420871 (CHEMBL2086650). EC₅₀ data for mouse and human GPR119. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50420871 View Source
